![molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9](/img/new.no-structure.jpg)
7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic organic molecule It features a unique structure combining a chlorinated methoxyphenyl group, a thienyl group, and an imidazo[1,2-a]pyrazinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazo[1,2-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound, under acidic or basic conditions.
Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Attachment of the Chlorinated Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a halogenation reaction followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts and Reagents: Use of palladium catalysts for coupling reactions and strong acids or bases for cyclization steps.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones from the thienyl group.
Reduction: Amines or alcohols from nitro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential photophysical properties.
Medicine
Anticancer Agents: Preliminary studies might indicate its efficacy in inhibiting cancer cell growth.
Antimicrobial Agents: The compound could exhibit antibacterial or antifungal properties.
Industry
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
作用机制
The mechanism by which 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one exerts its effects can vary depending on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Cellular Pathways: It might interact with specific cellular pathways, modulating signal transduction and affecting cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
7-(3-chloro-4-methoxyphenyl)-2-(2-furyl)imidazo[1,2-a]pyrazin-8(7H)-one: Similar structure but with a furan ring instead of a thienyl ring.
7-(3-chloro-4-methoxyphenyl)-2-(2-pyridyl)imidazo[1,2-a]pyrazin-8(7H)-one: Contains a pyridyl group instead of a thienyl group.
Uniqueness
Structural Diversity: The presence of both a thienyl group and an imidazo[1,2-a]pyrazinone core makes it unique compared to other heterocyclic compounds.
Its unique structure may confer distinct biological activities and chemical reactivity, making it valuable in various research fields.
This detailed overview provides a comprehensive understanding of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
1112348-40-9 |
|---|---|
分子式 |
C21H16N6O3S |
分子量 |
432.46 |
IUPAC 名称 |
6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25) |
InChI 键 |
YJHZRMSOPJGFIQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)
![2-(2-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2614535.png)
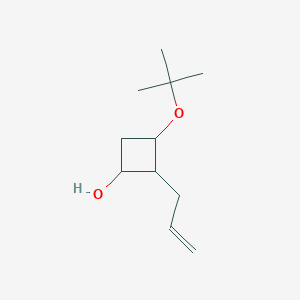
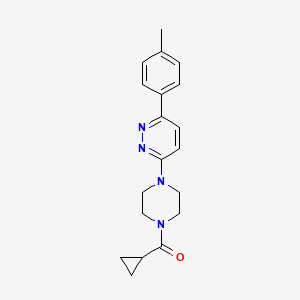
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2614543.png)
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
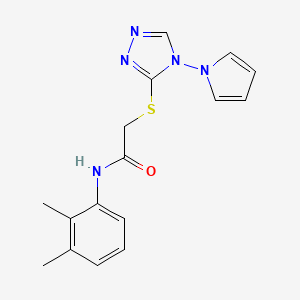
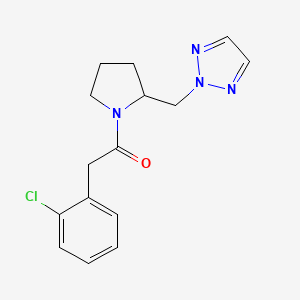
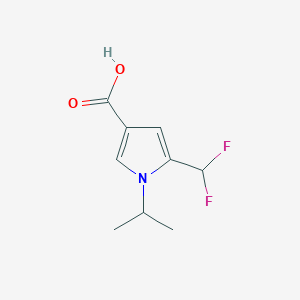
![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)
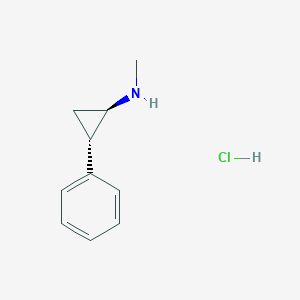
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)
